Cas no 2138213-20-2 (4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride)

4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
- EN300-782894
- 2138213-20-2
-
- インチ: 1S/C8H14FN3O3S/c1-6(2)7-10-11-8(16(9,13)14)12(7)4-5-15-3/h6H,4-5H2,1-3H3
- InChIKey: AGKVUCVEAGNNAL-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(C(C)C)N1CCOC)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 251.07399065g/mol
- どういたいしつりょう: 251.07399065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782894-0.05g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
Enamine | EN300-782894-2.5g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
Enamine | EN300-782894-0.1g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
Enamine | EN300-782894-10.0g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 10.0g |
$3191.0 | 2024-05-22 | |
Enamine | EN300-782894-0.25g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
Enamine | EN300-782894-1.0g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
Enamine | EN300-782894-0.5g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 0.5g |
$713.0 | 2024-05-22 | |
Enamine | EN300-782894-5.0g |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138213-20-2 | 95% | 5.0g |
$2152.0 | 2024-05-22 |
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluorideに関する追加情報
Introduction to 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2138213-20-2)
4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2138213-20-2, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including its sulfonyl fluoride and alkylated side chains, make it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The sulfonyl fluoride moiety in the molecular structure of 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride is particularly noteworthy. Sulfonyl fluorides are known for their reactivity in nucleophilic substitution reactions, which can be leveraged in the synthesis of more complex derivatives. This property makes the compound valuable for medicinal chemists who are seeking to develop novel bioactive molecules. Additionally, the presence of both (2-methoxyethyl) and (propan-2-yl) substituents introduces steric and electronic variations that can influence the compound's interactions with biological targets.
In recent years, there has been a growing interest in triazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial agents, antiviral agents, and even as kinase inhibitors. The specific configuration of 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride positions it as a versatile scaffold for designing molecules with enhanced pharmacological properties. For instance, studies have shown that modifications at the 5-position of the triazole ring can significantly alter the compound's binding affinity to certain enzymes or receptors.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The sulfonyl fluoride group can be selectively converted into other functional groups under controlled conditions, allowing for the creation of libraries of derivatives with tailored biological activities. This flexibility is crucial in drug discovery pipelines where rapid iteration and optimization are essential. Furthermore, the alkylated side chains in this molecule contribute to its solubility and bioavailability, factors that are critical for successful drug candidates.
Recent research has also highlighted the importance of understanding the computational properties of such compounds. Molecular modeling studies have been conducted to predict how 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride might interact with various biological targets. These simulations have provided valuable insights into potential binding modes and have guided experimental efforts toward optimizing lead compounds. The integration of computational chemistry with traditional synthetic approaches has become a cornerstone in modern drug discovery.
The synthesis of 4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to obtain high-purity samples suitable for further investigation. These advancements are crucial for ensuring that subsequent pharmacological studies are conducted with reliable and reproducible materials.
The pharmacological profile of this compound is still under active investigation. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. For example, researchers have explored its potential as an antagonist or agonist based on its structural similarities to known bioactive molecules. While these findings are promising, further studies are needed to fully elucidate its mechanism of action and therapeutic potential.
In conclusion,4-(2-methoxyethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2138213-20-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for medicinal biologists and synthetic chemists alike. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.
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